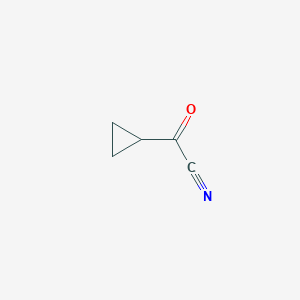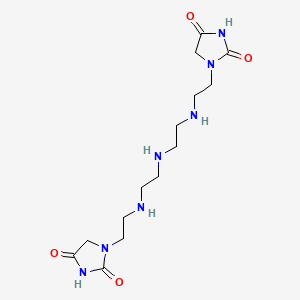
N2-acetyl-N6-diazo-L-lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-6-azido-L-norleucine is a synthetic amino acid derivative characterized by the presence of an azido group at the sixth position of the norleucine backbone and an acetyl group at the amino terminus
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-6-azido-L-norleucine typically involves the following steps:
Protection of the Amino Group: The amino group of L-norleucine is protected using a suitable protecting group such as tert-butyloxycarbonyl (Boc).
Introduction of the Azido Group: The protected L-norleucine is then subjected to azidation, where the azido group is introduced at the sixth position using reagents like sodium azide.
Deprotection and Acetylation: The protecting group is removed, and the resulting compound is acetylated at the amino terminus using acetic anhydride.
Industrial Production Methods
Industrial production of N-Acetyl-6-azido-L-norleucine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include the choice of solvents, temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-6-azido-L-norleucine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Click Chemistry:
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Acetic Anhydride: Used for acetylation.
Hydrogen Gas and Catalyst: Used for reduction reactions.
Copper(I) Catalysts: Used in click chemistry reactions.
Major Products
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from click chemistry reactions.
Applications De Recherche Scientifique
N-Acetyl-6-azido-L-norleucine has diverse applications in scientific research:
Chemical Biology: Used for labeling and tracking biomolecules due to its azido group, which can be selectively modified.
Medicinal Chemistry: Explored as a potential therapeutic agent or as a building block for drug development.
Protein Engineering: Incorporated into proteins to study structure-function relationships or to introduce novel functionalities.
Bioconjugation: Used in the development of bioconjugates for imaging or therapeutic purposes.
Mécanisme D'action
The mechanism of action of N-Acetyl-6-azido-L-norleucine involves its incorporation into biomolecules, where it can exert effects through various pathways:
Molecular Targets: The azido group can interact with specific molecular targets, enabling selective labeling or modification.
Pathways Involved: The compound can participate in metabolic pathways, where it may be converted into active metabolites or interact with enzymes and receptors.
Comparaison Avec Des Composés Similaires
N-Acetyl-6-azido-L-norleucine can be compared with other similar compounds such as:
N-Acetyl-L-norleucine: Lacks the azido group, making it less versatile for bioconjugation.
6-Azido-L-norleucine: Lacks the acetyl group, which may affect its incorporation into biomolecules.
N-Acetyl-L-leucine: Similar structure but lacks the azido group, limiting its applications in click chemistry.
Conclusion
N-Acetyl-6-azido-L-norleucine is a versatile compound with significant potential in various scientific fields. Its unique structural features enable a wide range of chemical reactions and applications, making it a valuable tool in chemical biology, medicinal chemistry, and protein engineering.
Propriétés
Formule moléculaire |
C8H14N4O3 |
|---|---|
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
2-acetamido-6-azidohexanoic acid |
InChI |
InChI=1S/C8H14N4O3/c1-6(13)11-7(8(14)15)4-2-3-5-10-12-9/h7H,2-5H2,1H3,(H,11,13)(H,14,15) |
Clé InChI |
YVTWABJVKYDHGY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC(CCCCN=[N+]=[N-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azabicyclo[2.2.1]heptane-2-carboxylic acid;hydrobromide](/img/structure/B12064041.png)



![Ethyl 2-amino-4-(2'-methoxy-[1,1'-biphenyl]-4-yl)thiophene-3-carboxylate](/img/structure/B12064069.png)
![Bis[1,2,2,2-tetrafluoro-1-(fluorocarbonyl)ethyl] trisulfide](/img/structure/B12064072.png)



![Titanium,[2-[2-(methoxy-kO)ethoxy-kO]ethanolato-kO]tris(2-propenoato-kO)-](/img/structure/B12064084.png)
![3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,6,7-trimethylimidazo[1,2-a]purin-9-one](/img/structure/B12064090.png)

![3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methyl-5H-imidazo[1,2-a]purin-9-one](/img/structure/B12064099.png)

